ETHYL 2-(4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}PHENYL)ACETATE
Overview
Description
ETHYL 2-(4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}PHENYL)ACETATE is a complex organic compound featuring an imidazole ring fused with a purine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}PHENYL)ACETATE typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the purine moiety. The final steps involve esterification to introduce the ethyl acetate group. Common reagents used in these reactions include glyoxal, ammonia, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}PHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
ETHYL 2-(4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}PHENYL)ACETATE has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the fields of oncology and infectious diseases.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of ETHYL 2-(4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}PHENYL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a similar heterocyclic structure.
Omeprazole: An antiulcer drug featuring a substituted imidazole ring
Uniqueness
ETHYL 2-(4-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}PHENYL)ACETATE stands out due to its fused imidazole-purine structure, which imparts unique chemical and biological properties. This structural uniqueness enhances its potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
ethyl 2-[4-(8-ethyl-2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4/c1-5-20-22(18-10-8-7-9-11-18)31(19-14-12-17(13-15-19)16-21(33)36-6-2)26-28-24-23(32(20)26)25(34)30(4)27(35)29(24)3/h7-15H,5-6,16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFBEWNURSQNIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)CC(=O)OCC)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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